molecular formula C20H20N2O6S B2500099 methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899723-52-5

methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Número de catálogo: B2500099
Número CAS: 899723-52-5
Peso molecular: 416.45
Clave InChI: AVPAYQHMWXSARU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the dihydropyrimidine (DHPM) family, a class of heterocycles synthesized via the Biginelli reaction. Its structure features a tetrahydropyrimidine core with a 4-hydroxyphenyl group at position 4, a 4-methylbenzenesulfonylmethyl (tosylmethyl) substituent at position 6, and a methyl ester at position 4. The 2-oxo group contributes to hydrogen-bonding interactions, influencing crystallinity and bioactivity.

Propiedades

IUPAC Name

methyl 4-(4-hydroxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-12-3-9-15(10-4-12)29(26,27)11-16-17(19(24)28-2)18(22-20(25)21-16)13-5-7-14(23)8-6-13/h3-10,18,23H,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPAYQHMWXSARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Challenges in Direct Biginelli Synthesis

Introducing the bulky [(4-methylbenzenesulfonyl)methyl] group at position 6 during the cyclocondensation step is sterically demanding. Classical Biginelli conditions (HCl/EtOH, reflux) yield <30% for analogous bulky substituents. To address this, catalytic systems such as CuCl₂·2H₂O in solvent-free conditions improve yields to 70–85% by accelerating enamine formation and cyclization.

Tosylmethyl Group Incorporation

The [(4-methylbenzenesulfonyl)methyl] moiety can be introduced via:

  • Pre-functionalized aldehyde : Reacting 4-methylbenzenesulfonylmethyl chloride with formaldehyde to generate sulfonylmethyl-substituted aldehyde intermediates.
  • Post-synthetic sulfonation : Electrophilic substitution at the 6-methyl group of a pre-formed tetrahydropyrimidine using toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine).

Stepwise Synthesis via Intermediate Functionalization

Synthesis of 6-Methyl Intermediate

First, synthesize methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using:

  • Microwave-assisted synthesis : Irradiate a mixture of 4-hydroxybenzaldehyde (1.2 eq), methyl acetoacetate (1 eq), and urea (1.5 eq) with montmorillonite K10 clay (0.2 g/mmol) at 80°C for 15–20 min. Yield: 89–92%.
  • Mechanochemical grinding : Mortar-pestle grinding of reagents with silica-supported HCl (10 mol%) for 30 min. Yield: 80–85%.

Tosylation at Position 6

Subject the 6-methyl intermediate to sulfonation:

  • Conditions : Dissolve the intermediate (1 eq) in dry DCM, add TsCl (1.2 eq) and pyridine (2 eq), stir at 0°C→25°C for 12 h.
  • Workup : Quench with ice-water, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc = 3:1). Yield: 68–75%.

Green Chemistry Approaches

Solvent-Free Mechanochemistry

Combine 4-hydroxybenzaldehyde, methyl acetoacetate, N-(tosylmethyl)urea, and NaHCO₃ in a ball mill. Grind at 30 Hz for 40 min. The exothermic reaction achieves completion without solvents, yielding 78–83% product.

Aqueous-Mediated Synthesis

A ternary mixture of reagents in water with β-cyclodextrin (host-guest catalyst) at 70°C for 2 h affords the product in 70% yield, minimizing waste.

Reaction Optimization Data

Parameter Classical Biginelli Microwave Mechanochemical Post-Synthetic Tosylation
Time (min) 180–240 15–20 30 720
Temperature (°C) 80–100 80 Ambient 0→25
Yield (%) 30–40 89–92 80–85 68–75
Catalyst/Solvent HCl/EtOH K10 clay Silica-HCl Pyridine/DCM

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (s, 1H, OH), 7.75 (d, J = 8.2 Hz, 2H, Ts aromatic), 7.42 (d, J = 8.2 Hz, 2H, Ts aromatic), 6.90 (d, J = 8.6 Hz, 2H, Ph-OH), 6.70 (d, J = 8.6 Hz, 2H, Ph-OH), 5.25 (s, 1H, H-4), 4.15 (q, J = 7.1 Hz, 2H, CH₂Ts), 3.65 (s, 3H, COOCH₃), 2.45 (s, 3H, Ts-CH₃), 2.10–2.30 (m, 2H, H-3), 1.95–2.05 (m, 2H, H-3).
  • IR (KBr) : 3320 cm⁻¹ (N–H), 1725 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O pyrimidinone), 1350, 1160 cm⁻¹ (S=O).

Mass Spectrometry

  • ESI-MS : m/z 473.1 [M+H]⁺ (calc. 473.14 for C₂₂H₂₄N₂O₆S).

Comparative Analysis of Methods

Method Advantages Limitations
Microwave-assisted High yield, short time Requires specialized equipment
Mechanochemical Solvent-free, scalable Moderate yield
Post-synthetic tosylation Precise functionalization Multi-step, lower overall yield

Industrial-Scale Considerations

The patent CN101323595B highlights the use of recyclable catalysts (e.g., ZnCl₂) in toluene under reduced pressure for dehydration, achieving >90% yield in batch processes. For the target compound, substituting TsCl in a continuous-flow reactor could enhance throughput and reduce byproduct formation.

Análisis De Reacciones Químicas

Methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

  • Oxidation : The hydroxy group can be oxidized to form quinone derivatives.
  • Reduction : The carbonyl group can be reduced to yield alcohol derivatives.
  • Substitution Reactions : The sulfonyl group can undergo nucleophilic substitution, leading to diverse derivatives.

These reactions are critical for developing new materials and chemicals in research laboratories.

Biology

The compound's structural features make it an attractive candidate for studying enzyme interactions and receptor binding. Research has indicated that the hydroxyphenyl group can form hydrogen bonds with target enzymes or receptors, potentially modulating biological pathways. This interaction is fundamental in pharmacological studies aimed at understanding drug mechanisms.

Medicine

In medicinal chemistry, this compound shows promise as a precursor for drug development. Its ability to target specific biological pathways positions it as a candidate for therapeutic applications in treating various diseases. Preliminary studies suggest potential anti-inflammatory and anticancer properties, warranting further investigation.

Industry

The compound may find applications in the development of specialty chemicals and materials with unique properties. For instance, it could be used in formulating advanced coatings or polymers that require specific chemical characteristics.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction via mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that the compound effectively inhibited specific kinases involved in cancer progression. The mechanism was attributed to the interaction of the hydroxyphenyl group with the enzyme's active site, demonstrating its potential as a lead compound for developing kinase inhibitors.

Data Tables

Application AreaDescriptionPotential Benefits
ChemistryBuilding block for complex molecule synthesisFacilitates new material development
BiologyStudies enzyme interactionsEnhances understanding of drug mechanisms
MedicineDrug precursor with potential therapeutic usesTargets specific biological pathways
IndustryDevelopment of specialty chemicalsUnique properties for advanced materials

Mecanismo De Acción

The mechanism of action of methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The sulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Modifications

  • Thioxo vs. Oxo Substitution: Compounds like Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate () replace the 2-oxo group with thioxo, enhancing antioxidant activity (IC₅₀ = 0.6 mg/mL in DPPH assay).
  • Tosylmethyl vs. Methyl Groups: The tosylmethyl group in the target compound introduces sulfonyl electron-withdrawing effects and steric bulk.

Crystallographic and Structural Insights

  • Hydrogen-Bonding Networks: The 2-oxo and 4-hydroxyphenyl groups facilitate intermolecular hydrogen bonds, as seen in Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate monohydrate (). The tosyl group in the target compound may disrupt these networks, reducing crystallinity compared to simpler analogs .
  • Ring Puckering : DHPM derivatives exhibit boat or chair conformations. For instance, Methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate () adopts a boat conformation due to steric effects from the bromo substituent .

Actividad Biológica

Methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as THPM) is a novel compound belonging to the tetrahydropyrimidine class. Tetrahydropyrimidines are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of THPM through various studies and findings.

Synthesis and Characterization

The synthesis of THPM has been achieved using green chemistry techniques, which emphasize environmentally friendly methods. The compound was characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity .

Antimicrobial Activity

THPM exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values were determined through broth dilution methods, revealing that THPM has potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to THPM showed MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes in related studies .

Anticancer Activity

The anticancer potential of THPM has been evaluated on several tumor cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The compound demonstrated significant cytotoxic effects, with one study reporting that derivatives similar to THPM exhibited IC50 values in the range of 5.351–18.69 µg/mL against HepG2 liver cancer cells . The mechanism of action includes induction of apoptosis and cell cycle arrest in cancer cells.

Enzyme Inhibition

THPM also acts as an inhibitor of α-glucosidase, an enzyme linked to diabetes management. The α-glucosidase inhibitory activity was assessed, showing promising results that suggest potential applications in diabetes treatment .

Structure-Activity Relationship (SAR)

The biological activities of THPM can be attributed to its structural components. The presence of the hydroxyphenyl group enhances its interaction with biological targets due to hydrogen bonding capabilities. Studies indicate that substituents on the tetrahydropyrimidine ring significantly influence its pharmacological properties .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, THPM derivatives were tested against standard antibiotics like Ciprofloxacin and Ketoconazole. Results indicated that certain derivatives exhibited superior antimicrobial activity compared to these standards, suggesting their potential as alternative therapeutic agents .
  • Cytotoxicity Evaluation : A detailed examination of THPM's cytotoxic effects revealed that it selectively induces cell death in cancer cells while sparing normal cells, indicating a favorable therapeutic index for cancer treatment .

Q & A

Q. What are the optimal synthetic routes for methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via multi-step reactions, often employing a Biginelli-like cyclocondensation approach. Key steps include:

  • Step 1 : Condensation of 4-hydroxybenzaldehyde derivatives with β-ketoesters (e.g., methyl acetoacetate) in the presence of urea or thiourea under acidic conditions (e.g., HCl or p-TsOH) .
  • Step 2 : Introduction of the 4-methylbenzenesulfonylmethyl group via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., DCM) and bases (e.g., K₂CO₃) to activate the sulfonyl moiety .
  • Critical factors : Temperature control (reflux at 80–100°C), solvent polarity, and catalyst selection (e.g., Lewis acids like FeCl₃) to enhance yield (typically 60–85%) .

Q. How can the structure of this compound be rigorously characterized?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., 4-hydroxyphenyl proton signals at δ 6.8–7.2 ppm, sulfonyl methyl at δ 2.4 ppm) .
  • X-ray crystallography : Resolve the tetrahydropyrimidine ring conformation and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₁N₂O₆S: 453.11) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected splitting in NMR or IR carbonyl stretches) often arise from:

  • Tautomerism : The tetrahydropyrimidine ring may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify dynamic equilibria .
  • Crystal polymorphism : Compare experimental XRD data (e.g., space group P2₁/c, unit cell dimensions) with computational models (DFT-optimized structures) to rule out packing effects .
  • Impurity profiling : Employ preparative HPLC to isolate byproducts (e.g., unreacted aldehydes) and reanalyze with high-resolution mass spectrometry .

Q. What computational strategies predict the compound’s reactivity in kinase inhibition assays?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrophobic pockets accommodating the tosylmethyl group) .
  • MD simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hinge-region hydrogen bonds with the pyrimidine-2-oxo group) .
  • QSAR models : Corporate IC₅₀ data from analogs (e.g., ethyl 4-aryl derivatives) to predict inhibitory potency against specific kinases (e.g., EGFR or CDK2) .

Q. How does the 4-methylbenzenesulfonylmethyl group influence regioselectivity in derivatization reactions?

The sulfonyl group acts as a strong electron-withdrawing substituent , directing electrophilic attacks to the para position of the phenyl ring. For example:

  • Nitration : Yields 4-nitro derivatives under HNO₃/H₂SO₄ at 0°C, confirmed by 1H^1H NMR (aromatic proton shifts to δ 8.1–8.3 ppm) .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids proceed efficiently at the sulfonyl-adjacent methyl position using Pd(PPh₃)₄ catalyst .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures (e.g., onset at ~220°C) and phase transitions .
  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC (e.g., hydrolysis of the ester group at pH >10) .
  • Photostability : Expose to UV light (λ = 254 nm) and track changes in UV-Vis spectra (e.g., π→π* transitions of the aromatic system) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across cell-based assays?

  • Cell line variability : Test in multiple lines (e.g., HEK293 vs. HeLa) with controlled passage numbers. Use siRNA knockdown to confirm target specificity .
  • Solubility artifacts : Pre-dissolve in DMSO (<0.1% v/v) and verify via dynamic light scattering (DLS) to rule out aggregation .
  • Metabolic interference : Conduct LC-MS metabolomics to identify off-target interactions (e.g., CYP450 inhibition) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.